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molecular formula H12N3O15Y B080751 Yttrium nitrate hexahydrate CAS No. 13494-98-9

Yttrium nitrate hexahydrate

Cat. No. B080751
M. Wt: 383.01 g/mol
InChI Key: QBAZWXKSCUESGU-UHFFFAOYSA-N
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Patent
US05430170

Procedure details

Yttrium nitrate hexahydrate 5.08 g was dissolved in 10.8 g of water, to provide an aqueous solution of yttrium nitrate. Fifteen (15.0) g of silica gel (CARIACT-30® manufactured by Fuji Devison) was impregnated with the solution prepared as described above and dried in air at 120° C., followed by a sequential calcination in air at 500° C. for 5 hours and in nitrogen at 500° C. for 5 hours. Thus, yttrium oxide supported on silica gel was obtained, which was labelled Catalyst (4). This support type catalyst contained 10 wt % thereof yttrium oxide, and had a specific surface area of 110 m2 /g.
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 g
Type
solvent
Reaction Step One
Name
yttrium nitrate

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[N+:7]([O-:10])([O-:9])=[O:8].[Y+3:11].[N+:12]([O-:15])([O-:14])=[O:13].[N+:16]([O-:19])([O-:18])=[O:17]>O>[N+:7]([O-:10])([O-:9])=[O:8].[Y+3:11].[N+:12]([O-:15])([O-:14])=[O:13].[N+:16]([O-:19])([O-:18])=[O:17] |f:0.1.2.3.4.5.6.7.8.9,11.12.13.14|

Inputs

Step One
Name
Quantity
5.08 g
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
10.8 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
yttrium nitrate
Type
product
Smiles
[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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